molecular formula C16H24N2O3 B8123537 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8123537
M. Wt: 292.37 g/mol
InChI Key: UVIQPLFVOMEEAY-UHFFFAOYSA-N
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Description

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique azetidine ring structure, which is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced via nucleophilic substitution reactions using suitable phenolic compounds.

    Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester, ensuring stability during subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, under mild to moderate conditions.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted derivatives with new functional groups introduced.

Scientific Research Applications

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, aiding in the development of new therapeutic agents.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring structure allows for specific binding interactions, potentially inhibiting or modulating the activity of the target. The phenoxymethyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid ethyl ester
  • 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid methyl ester

Comparison:

  • Structural Differences: The primary difference lies in the ester group, where the tert-butyl ester provides greater steric hindrance and stability compared to ethyl or methyl esters.
  • Reactivity: The tert-butyl ester may exhibit different reactivity patterns due to its bulkier nature, affecting its interaction with reagents and biological targets.
  • Applications: While all these compounds can serve as intermediates in synthesis, the tert-butyl ester variant may offer advantages in terms of stability and ease of handling during chemical reactions.

Properties

IUPAC Name

tert-butyl 3-[(3-amino-4-methylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11-5-6-13(7-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIQPLFVOMEEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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